Cas no 947017-65-4 (1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-)
1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- Chemical and Physical Properties
Names and Identifiers
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- 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-
- 2-thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine
- 1H-PYRROLO[2,3-B]PYRIDINE,2-(2-THIENYL)
- 947017-65-4
- DTXSID30649769
- SCHEMBL15646042
- 2-(THIOPHEN-2-YL)-1H-PYRROLO[2,3-B]PYRIDINE
- PGUOISVXUVNWFV-UHFFFAOYSA-N
-
- Inchi: 1S/C11H8N2S/c1-3-8-7-9(10-4-2-6-14-10)13-11(8)12-5-1/h1-7H,(H,12,13)
- InChI Key: PGUOISVXUVNWFV-UHFFFAOYSA-N
- SMILES: S1C=CC=C1C1=CC2=CC=CN=C2N1
Computed Properties
- Exact Mass: 200.04100
- Monoisotopic Mass: 200.04081944g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 2.7
- Topological Polar Surface Area: 56.9Ų
Experimental Properties
- PSA: 56.92000
- LogP: 3.29140
1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHENG KE LU SI SHENG WU JI SHU | sc-265915-10mg |
2-Thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine, |
947017-65-4 | 10mg |
¥1294.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-265915-10 mg |
2-Thiophen-2-yl-1H-pyrrolo[2,3-b]pyridine, |
947017-65-4 | 10mg |
¥1,294.00 | 2023-07-11 |
1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jieun Kim,Han-Saem Park,Tae-Hee Kim,Sung Yeol Kim,Hyun-Kon Song Phys. Chem. Chem. Phys., 2014,16, 5295-5300
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3. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
Additional information on 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-
Introduction to 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- (CAS No. 947017-65-4)
1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-, identified by the chemical compound code CAS No. 947017-65-4, is a heterocyclic organic molecule that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of pyrrolopyridine derivatives, which are known for their diverse biological activities and potential applications in drug development. The structural motif of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- combines a pyrrole ring fused with a pyridine ring, further substituted with a thiophene group at the 2-position, creating a unique scaffold that may contribute to its distinct pharmacological properties.
The synthesis and characterization of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- have been subjects of extensive research due to its structural complexity and potential therapeutic relevance. The presence of both nitrogen-containing heterocycles enhances its ability to interact with biological targets such as enzymes and receptors. Recent studies have highlighted the importance of pyrrolopyridine derivatives in the development of small-molecule inhibitors for various diseases, including cancer and neurological disorders.
In particular, the substitution pattern at the 2-position with a thiophene group in 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- is believed to influence its electronic properties and binding affinity to biological targets. Thiophene derivatives are well-documented for their role in medicinal chemistry due to their stability and ability to form hydrogen bonds. This feature makes 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- a promising candidate for further exploration in drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- with various biological targets. Molecular docking studies have suggested that this compound may interact with proteins involved in signal transduction pathways, potentially making it useful in treating conditions such as inflammation and autoimmune diseases. Additionally, the structural similarity of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- to known bioactive molecules has prompted investigations into its potential as a scaffold for novel drug candidates.
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include cyclization reactions followed by functional group transformations to introduce the thiophene moiety at the 2-position. The use of advanced catalytic systems has improved the efficiency and yield of these synthetic processes, making it more feasible to produce this compound on an industrial scale.
One of the most compelling aspects of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- is its potential as a lead compound for drug development. Preclinical studies have demonstrated that derivatives of pyrrolopyridines exhibit anti-inflammatory and anticancer properties. The unique combination of structural features in 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)-, including the fused heterocyclic system and the electron-deficient thiophene ring, may contribute to its ability to modulate biological pathways effectively.
The pharmacokinetic properties of 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- are also under investigation. Understanding how this compound is metabolized and eliminated by the body is crucial for optimizing its therapeutic potential. Advances in metabolomics have allowed researchers to track the metabolic fate of this compound in vivo, providing valuable insights into its safety and efficacy.
Future research directions for 1H-Pyrrolo[2,3-b]pyridine, 2-(2-thienyl)- include exploring its interactions with specific enzymes and receptors using high-throughput screening technologies. This approach can help identify new therapeutic applications and refine its structure-activity relationships. Additionally, green chemistry principles are being applied to develop more sustainable synthetic methods for producing this compound.
The role of computational tools in drug discovery cannot be overstated. Machine learning algorithms are being used to predict the biological activity of 1H-Pyrrolo[2-3b]pyridine, providing a faster way to identify promising candidates for further study. These computational methods complement traditional experimental approaches by enabling high-throughput virtual screening.
In conclusion,1H-Pyrrolo[23b]Pyridin, (CAS No.) represents a fascinating example of how structural complexity can lead to novel pharmacological properties. Its potential as a lead compound for drug development underscores the importance of continued research in heterocyclic chemistry. As our understanding of biological systems grows,so does our ability to design molecules that can interact with them in meaningful ways。
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